molecular formula C8H8F3N3O B2948768 5-methyl-N-(2,2,2-trifluoroethyl)pyrazine-2-carboxamide CAS No. 1234881-47-0

5-methyl-N-(2,2,2-trifluoroethyl)pyrazine-2-carboxamide

Cat. No.: B2948768
CAS No.: 1234881-47-0
M. Wt: 219.167
InChI Key: KRGIZTRSXYCRKA-UHFFFAOYSA-N
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Description

5-methyl-N-(2,2,2-trifluoroethyl)pyrazine-2-carboxamide: is a chemical compound that belongs to the class of pyrazine carboxamides. This compound is characterized by the presence of a trifluoroethyl group, which imparts unique chemical and physical properties. The trifluoroethyl group is known for its electron-withdrawing effects, which can influence the reactivity and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-N-(2,2,2-trifluoroethyl)pyrazine-2-carboxamide typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is known for its mild conditions and high functional group tolerance. The general procedure involves the reaction of a pyrazine derivative with a trifluoroethyl boronic acid or its ester in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the pyrazine ring, potentially leading to the formation of dihydropyrazine derivatives.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of dihydropyrazine derivatives.

    Substitution: Formation of substituted pyrazine derivatives with various functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique trifluoroethyl group makes it valuable in the development of fluorinated pharmaceuticals and agrochemicals .

Biology: In biological research, 5-methyl-N-(2,2,2-trifluoroethyl)pyrazine-2-carboxamide is studied for its potential antibacterial and antifungal properties. The trifluoroethyl group can enhance the bioavailability and metabolic stability of the compound .

Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antibacterial agent against drug-resistant strains of bacteria .

Industry: In the industrial sector, the compound is used in the development of new materials with unique properties, such as increased thermal stability and resistance to chemical degradation.

Comparison with Similar Compounds

  • N-(2,2,2-trifluoroethyl)pyrazine-2-carboxamide
  • 5-methylpyrazine-2-carboxamide
  • N-(2,2,2-trifluoroethyl)pyrazine

Uniqueness: The presence of both the methyl and trifluoroethyl groups in 5-methyl-N-(2,2,2-trifluoroethyl)pyrazine-2-carboxamide makes it unique compared to other similar compounds. The trifluoroethyl group imparts enhanced chemical stability and bioavailability, while the methyl group can influence the compound’s reactivity and interaction with biological targets .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-methyl-N-(2,2,2-trifluoroethyl)pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N3O/c1-5-2-13-6(3-12-5)7(15)14-4-8(9,10)11/h2-3H,4H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRGIZTRSXYCRKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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